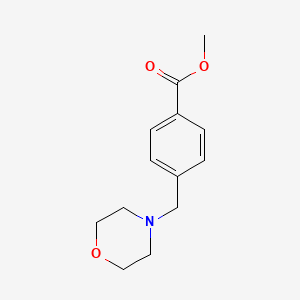

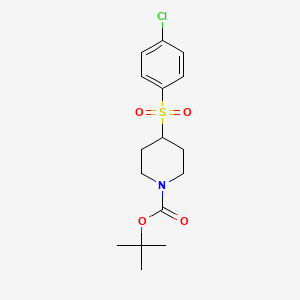

tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate

Descripción general

Descripción

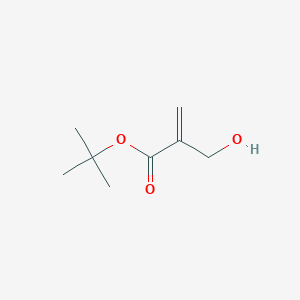

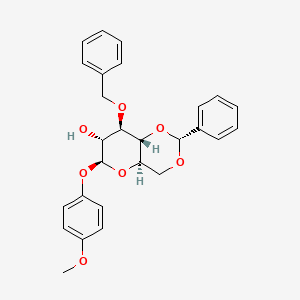

Tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate , also known as 1-boc-4-AP , is a chemical compound used as an intermediate in the synthesis of fentanyl and its related derivatives. Fentanyl is a potent synthetic opioid that has contributed significantly to the opioid crisis in North America. In illicit drug manufacturing, 1-boc-4-AP serves as a crucial precursor for producing fentanyl analogues, including butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .

Molecular Structure Analysis

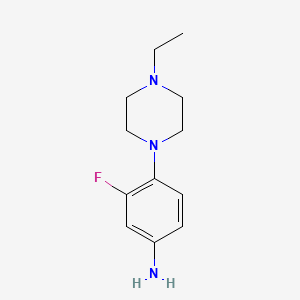

The molecular structure of 1-boc-4-AP consists of a piperidine ring substituted with a tert-butyl group at the nitrogen position and a sulfonyl group attached to the phenyl ring. The chlorophenyl substituent further enhances its reactivity and pharmacological properties .

Physical And Chemical Properties Analysis

1-boc-4-AP appears as a white to pale yellow powder. Its melting point ranges from 82°C to 87°C. Further characterization includes infrared spectra analysis, which confirms its chemical identity .

Safety And Hazards

1-boc-4-AP is associated with significant hazards due to its role in fentanyl production. It poses risks to both illicit manufacturers and law enforcement personnel handling these precursors. Proper handling protocols, safety precautions, and international control measures are crucial to prevent diversion and misuse .

Direcciones Futuras

Research and law enforcement efforts should focus on monitoring the trafficking and diversion of 1-boc-4-AP and related precursors. Collaboration across borders, improved detection methods, and stricter regulations can help mitigate the impact of synthetic opioids on public health .

: UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control : ChemSpider: tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate : Wikipedia: 1-Boc-4-AP

Propiedades

IUPAC Name |

tert-butyl 4-(4-chlorophenyl)sulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOIWMKXKAAXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455598 | |

| Record name | tert-Butyl 4-(4-chlorobenzene-1-sulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate | |

CAS RN |

333954-88-4 | |

| Record name | tert-Butyl 4-(4-chlorobenzene-1-sulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1589604.png)

![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)